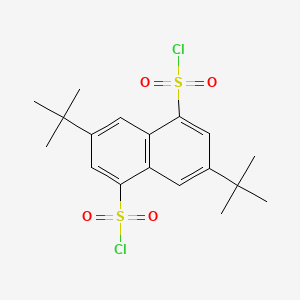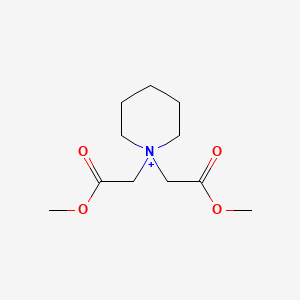
1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium is a quaternary ammonium compound that features a piperidine ring substituted with two 2-methoxy-2-oxoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium typically involves the reaction of piperidine with 2-methoxy-2-oxoethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)pyridinium
- 1-Ethyl-1-(2-methoxy-2-oxoethyl)piperidinium
- Pyrrolidine derivatives
Uniqueness
1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium is unique due to its dual substitution on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61533-00-4 |
|---|---|
Molecular Formula |
C11H20NO4+ |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
methyl 2-[1-(2-methoxy-2-oxoethyl)piperidin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C11H20NO4/c1-15-10(13)8-12(9-11(14)16-2)6-4-3-5-7-12/h3-9H2,1-2H3/q+1 |
InChI Key |
DPNDBWUDHUQOIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C[N+]1(CCCCC1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy-](/img/structure/B14573453.png)

![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]-4-methylphenyl}acetamide](/img/structure/B14573466.png)
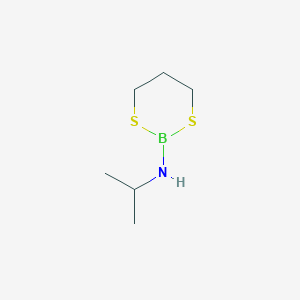
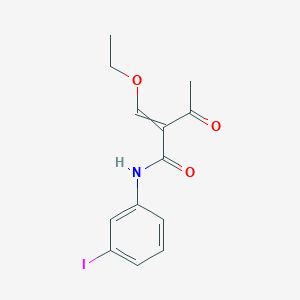
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl-](/img/structure/B14573486.png)
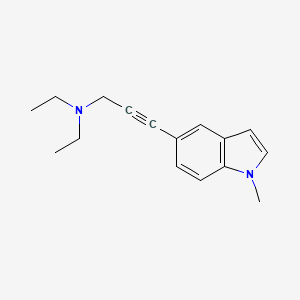
![Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573514.png)
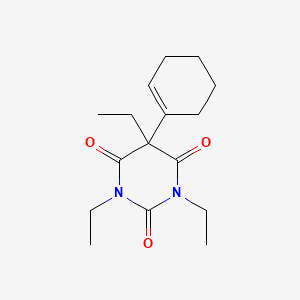

silane](/img/structure/B14573540.png)
![4-[(4-Decylphenyl)ethynyl]benzonitrile](/img/structure/B14573548.png)
